molecular formula C13H9F2NO B8594349 4'-Amino-2,5-difluorobenzophenone

4'-Amino-2,5-difluorobenzophenone

Cat. No.: B8594349
M. Wt: 233.21 g/mol
InChI Key: ZOIBPLOEXLBYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Amino-2,5-difluorobenzophenone is a fluorinated aromatic ketone featuring an amino group at the para position of one benzene ring and fluorine atoms at the ortho and meta positions of the adjacent ring. This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing effects of fluorine and the reactivity of the amino group.

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

(4-aminophenyl)-(2,5-difluorophenyl)methanone

InChI

InChI=1S/C13H9F2NO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H,16H2

InChI Key

ZOIBPLOEXLBYMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Molecular Structure

  • 4'-Amino-3'-fluoroacetophenone (CAS RN: 73792-22-0): Structure: Acetophenone derivative with a single fluorine at the meta position relative to the ketone and an amino group at the para position. Molecular Weight: 153.15 g/mol . Comparison: The absence of a second fluorine and the acetophenone backbone (one aromatic ring) differentiate it from 4'-Amino-2,5-difluorobenzophenone, which has two fluorine atoms and a benzophenone core. The benzophenone structure may enhance conjugation and thermal stability compared to acetophenone derivatives.
  • 2-Amino-4-fluorobenzoic acid (CAS RN: 446-32-2) and 2-Amino-5-fluorobenzoic acid (CAS RN: 446-08-2): Structure: Benzoic acid derivatives with fluorine at the para or meta position relative to the amino group. Molecular Weight: 155.12 g/mol for both . Comparison: The carboxylic acid functionality introduces distinct acidity (pKa ~2–3 for benzoic acids) and hydrogen-bonding capacity, unlike the ketone group in benzophenones. Fluorine position impacts melting points: 2-Amino-4-fluorobenzoic acid melts at 188–196°C, while the 5-fluoro isomer melts at 182–184°C . This suggests that ortho/para fluorine placement in 4'-Amino-2,5-difluorobenzophenone may similarly influence its physical properties.

Electronic and Steric Effects

  • Fluorine Substitution: Fluorine’s electronegativity alters electron density in the aromatic ring, directing electrophilic substitution reactions. In 2’-amino-2’-deoxycytidines, fluorine substitution increases thermal stability of oligonucleotide duplexes . By analogy, the difluoro substitution in 4'-Amino-2,5-difluorobenzophenone may enhance rigidity and resistance to degradation.

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